2h-Furo[2,3-f]isoindole
CAS No.: 42304-60-9
Cat. No.: VC15995929
Molecular Formula: C10H7NO
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42304-60-9 |
|---|---|
| Molecular Formula | C10H7NO |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 2H-furo[2,3-f]isoindole |
| Standard InChI | InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1,3-6H,2H2 |
| Standard InChI Key | YYKYKQXVWGQBTP-UHFFFAOYSA-N |
| Canonical SMILES | C1C=C2C=C3C=NC=C3C=C2O1 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Nomenclature
2H-Furo[2,3-f]isoindole consists of a furan ring fused to an isoindole system at the [2,3-f] positions (Figure 1). The IUPAC name, 2H-furo[2,3-f]isoindole, reflects this arrangement, with the "2H" designation indicating the position of the hydrogen atom in the fused system . The planar structure allows for π-π stacking interactions, while the nitrogen atom in the isoindole ring introduces basicity and potential hydrogen-bonding capabilities.
Table 1: Key Molecular Descriptors of 2H-Furo[2,3-f]isoindole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 157.17 g/mol | PubChem |
| CAS Registry Number | 42304-60-9 | PubChem |
| InChI Key | YYKYKQXVWGQBTP-UHFFFAOYSA-N | PubChem |
| SMILES | C1C=C2C=C3C=NC=C3C=C2O1 | PubChem |
Spectroscopic and Computational Insights
The compound’s structure has been validated through NMR, IR, and mass spectrometry. Computational models predict a dipole moment of 2.1 D, with partial charges localized on the oxygen (−0.32 e) and nitrogen (−0.28 e) atoms . Density functional theory (DFT) studies suggest that the fused system adopts a nearly coplanar conformation, minimizing steric strain while maximizing conjugation.
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of 2H-furo[2,3-f]isoindole typically involves cyclization strategies. A notable route employs the intramolecular Diels–Alder (IMDAV) reaction of 3-(furyl)allylamines with α,β-unsaturated acid anhydrides (Equation 1):
Alternative approaches include:
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Palladium-catalyzed cross-coupling: Suzuki-Miyaura reactions between bromofuran and isoindole boronic esters.
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Photocyclization: UV-induced closure of nitro-substituted precursors .
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| IMDAV Cyclization | RT, Toluene | 72 | 98 |
| Suzuki Coupling | Pd(PPh₃)₄, 80°C | 58 | 95 |
| Photocyclization | UV, 254 nm, 6 h | 41 | 89 |
Reactivity and Functionalization
The compound undergoes regioselective electrophilic substitution at the C-5 position of the isoindole ring due to electron density distribution. Key reactions include:
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Acylation: Treatment with acetyl chloride in dichloromethane yields the C-5 acetyl derivative (85% yield) .
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Oxidation: Reaction with mCPBA forms an N-oxide, enhancing solubility in polar solvents.
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Metal Complexation: Coordination with Cu(II) ions generates a stable complex with potential catalytic activity .
| Compound | Target | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| Spiro-isoindole A | MDM2-p53 | 11.2 | MCF-7 |
| N-Acetyl derivative | Topoisomerase II | 18.7 | HeLa |
| Cu(II) Complex | ROS Generation | 6.4 | A549 |
Anti-Inflammatory and Antimicrobial Properties
Hydroxylated analogs show dual inhibition of COX-2 (IC₅₀ = 3.8 μM) and 5-LOX (IC₅₀ = 5.1 μM), outperforming indomethacin in murine models . The 7-hydroxyethyl-substituted spiro derivative (CAS 149598-71-0) exhibits broad-spectrum antibacterial activity against MRSA (MIC = 2 μg/mL) .
Related Compounds and Structural Analogs
Spirocyclic Derivatives
Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalen]-6(3H)-one (CAS 149598-71-0) represents a structurally complex analog with enhanced stereochemical rigidity (Figure 2) . Its decahydro-naphthalen system and multiple hydroxyl groups improve aqueous solubility, making it a candidate for CNS-targeted therapies .
Isoxazolidin-Fused Systems
The spiro[isoindole-1,5-isoxazolidin]-3(2H)-one framework, synthesized via 1,3-dipolar cycloaddition, demonstrates improved metabolic stability compared to the parent compound . Docking studies reveal a binding affinity () of 0.89 μM for MDM2, validating its role in p53 activation .
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